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An In-depth Technical Guide to the Discovery and Development of Sitravatinib Malate

Introduction
Sitravatinib, also known as MGCD516, is an orally bioavailable, spectrum-selective small

molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Developed by Mirati

Therapeutics, it targets a range of RTKs implicated in oncogenesis and the tumor

microenvironment.[3] This guide provides a comprehensive overview of the discovery,

mechanism of action, and the preclinical and clinical development of Sitravatinib Malate for

researchers, scientists, and drug development professionals.

Discovery and Synthesis
Sitravatinib was first disclosed in international patent application WO2009/026717A, which

described a series of heterocyclic compounds as multi-kinase inhibitors. The chemical

synthesis of Sitravatinib involves the coupling of 1-(4-

fluorophenylcarbamoyl)cyclopropanecarboxylic acid with a thienopyridine intermediate in the

presence of a coupling agent like HATU.

Mechanism of Action
Sitravatinib functions as a potent inhibitor of a closely related spectrum of RTKs, which can be

broadly categorized into the TAM family (TYRO3, AXL, MERTK) and the "split" kinase family

(VEGFR, KIT, PDGFR).[1][4] It also demonstrates inhibitory activity against MET, RET, DDR2,
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and members of the Ephrin (Eph) receptor family.[2][5] This multi-targeted approach allows

Sitravatinib to simultaneously block several signaling pathways crucial for tumor growth,

survival, and angiogenesis.[2][3]

A key aspect of Sitravatinib's mechanism is its ability to modulate the tumor microenvironment

(TME).[6] By inhibiting TAM and split-family kinases on immune cells, Sitravatinib can reverse

the immunosuppressive TME.[6][7] This leads to a reduction in myeloid-derived suppressor

cells (MDSCs), regulatory T cells (Tregs), and immunosuppressive M2-phenotype tumor-

associated macrophages (TAMs), while promoting a shift towards a pro-inflammatory M1-

phenotype.[7][8] This action enhances antigen presentation and T-cell-mediated anti-tumor

immunity, providing a strong rationale for its combination with immune checkpoint inhibitors.[7]

[9]

Targeted Signaling Pathways

Cell Membrane

Cytoplasm

Nucleus

Tumor Microenvironment

TAM Receptors (AXL, MERTK)
Split Kinases (VEGFR, KIT)

MET, RET

Downstream Signaling
(e.g., PI3K/AKT, RAS/MAPK)

Immune Suppression
(MDSCs, Tregs, M2 TAMs)

Sitravatinib

Tumor Cell Proliferation
Survival, Angiogenesis

Metastasis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/sitravatinib
https://www.mycancergenome.org/content/drugs/sitravatinib/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/sitravatinib
https://synapse.patsnap.com/article/what-is-sitravatinib-used-for
https://df6sxcketz7bb.cloudfront.net/manuscripts/124000/124184/cache/124184.1-20190315204921-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://df6sxcketz7bb.cloudfront.net/manuscripts/124000/124184/cache/124184.1-20190315204921-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://blogs.shu.edu/cancer/2017/09/27/sitravatinib-plus-nivolumab-in-nsclc/
https://blogs.shu.edu/cancer/2017/09/27/sitravatinib-plus-nivolumab-in-nsclc/
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.TPS9635
https://blogs.shu.edu/cancer/2017/09/27/sitravatinib-plus-nivolumab-in-nsclc/
https://www.targetedonc.com/view/phase-3-sapphire-trial-of-sitravatinib-misses-primary-end-point-in-nsclc
https://www.benchchem.com/product/b3325933?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Sitravatinib inhibits key RTKs, blocking oncogenic signaling and reversing immune

suppression.

Preclinical Development
Preclinical studies demonstrated that Sitravatinib has potent anti-proliferative effects across

various cancer cell lines and suppresses tumor growth in xenograft models.[4][10]

In Vitro Kinase Inhibition
Sitravatinib has shown potent, low nanomolar inhibitory activity against its target kinases in

biochemical assays.[1]

Target Kinase IC50 (nM)

AXL 1.5 - 20

MERTK 1.5 - 20

VEGFR 1.5 - 20

KIT 1.5 - 20

MET 1.5 - 20

Data synthesized from reference[1].

Experimental Protocols
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

A representative protocol for determining kinase inhibition is as follows:

Enzyme and Substrate Preparation: Recombinant kinase and a corresponding biotinylated

peptide or protein substrate are prepared in a kinase reaction buffer.

Compound Dilution: Sitravatinib is serially diluted in DMSO and then further diluted in the

assay buffer.
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Kinase Reaction: The kinase, substrate, and ATP are combined in a 384-well plate. The

reaction is initiated by adding the compound dilutions. The plate is incubated at room

temperature for a specified time (e.g., 60-120 minutes), allowing for phosphorylation of the

substrate.

Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-specific

antibody (donor) and streptavidin-conjugated XL665 (acceptor) is added to each well. The

plate is incubated for 60 minutes to allow for antibody-antigen binding.

Data Acquisition: The plate is read on an HTRF-compatible reader, which measures the

fluorescence emission at two wavelengths (665 nm for the acceptor and 620 nm for the

cryptate). The ratio of the two signals is calculated, which is proportional to the extent of

substrate phosphorylation.

Data Analysis: IC50 values are calculated by plotting the HTRF ratio against the logarithm of

the inhibitor concentration and fitting the data to a four-parameter logistic equation using

software like GraphPad Prism.

This is a generalized protocol based on the principles described in reference[11].
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Caption: Workflow for a typical HTRF-based in vitro kinase inhibition assay.

Cell Viability / Proliferation Assay

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g.,

1,000-5,000 cells/well) and allowed to adhere overnight.

Compound Treatment: Cells are treated with increasing concentrations of Sitravatinib for a

specified duration (e.g., 72 hours).

Viability Measurement: A cell viability reagent (e.g., Cell Counting Kit-8, CellTiter-Glo®) is

added to each well according to the manufacturer's instructions.
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Data Acquisition: The absorbance or luminescence is measured using a plate reader.

Data Analysis: The results are expressed as a percentage of the untreated control, and

dose-response curves are generated to determine the GI50 (concentration for 50% of

maximal inhibition of cell proliferation).

This is a generalized protocol based on the principles described in reference[12].

Clinical Development
Sitravatinib has been evaluated in numerous clinical trials across various solid tumors, both as

a monotherapy and in combination with other agents, most notably immune checkpoint

inhibitors.[5]

Phase 1/1b First-in-Human Study (NCT02219711)
This study evaluated the safety, pharmacokinetics (PK), and preliminary anti-tumor activity of

Sitravatinib in patients with advanced solid tumors.[1]

Dose Escalation and Expansion: The phase 1 portion enrolled 32 patients at doses ranging

from 10 to 200 mg once daily.[1][13] The maximum tolerated dose (MTD) was determined to

be 150 mg daily.[1][13] Due to the tolerability profile, 120 mg daily was selected as the

recommended dose for further investigation.[1][13]

Pharmacokinetics: Sitravatinib was steadily absorbed with a terminal elimination half-life of

approximately 42 to 52 hours, supporting once-daily dosing.[1][13]

Safety: The most common treatment-related adverse events (TRAEs) were diarrhea, fatigue,

hypertension, and nausea.[1][13] Grade ≥3 TRAEs occurred in 53.4% of patients.[13][14]

Efficacy: Modest clinical activity was observed.[1] In the phase 1b basket cohorts (n=113),

which enrolled patients with specific molecular alterations (e.g., in MET, AXL, RET, CBL), the

overall objective response rate (ORR) was highest in patients with RET-rearranged non-

small cell lung cancer (NSCLC) at 21.1%.[10]
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Parameter
Phase 1/1b Overall (n=193)
[1]

Phase 1b Basket Cohorts
(n=113)[10]

Recommended Dose 120 mg QD 120 or 150 mg QD

ORR 11.8% (Phase 1b)
21.1% (in RET-rearranged

NSCLC)

Most Common TRAEs
Diarrhea, Fatigue,

Hypertension, Nausea

Diarrhea (61.1%), Fatigue

(50.4%), Hypertension (46.9%)

Grade ≥3 TRAEs 53.4% Not specified

Treatment Discontinuation

(due to TRAEs)
13.5% Not specified

Phase 2 Study in NSCLC (MRTX-500)
This study evaluated Sitravatinib (120 mg daily) in combination with nivolumab in patients with

advanced non-squamous NSCLC who had progressed on or after prior checkpoint inhibitor

(CPI) therapy.[15]

Rationale: Sitravatinib's immunomodulatory effects were hypothesized to reverse resistance

to CPIs.[8]

Results: While the primary endpoint of ORR was not met, the combination showed

encouraging antitumor activity and survival in CPI-experienced patients.[15] The safety

profile was considered manageable, with grade 3/4 TRAEs occurring in 58.3% of patients.

[15]
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Caption: Rationale for combining Sitravatinib with immune checkpoint inhibitors (ICIs).

Phase 3 SAPPHIRE Study in NSCLC (NCT03906071)
This global, randomized, open-label trial compared Sitravatinib plus nivolumab against

docetaxel in patients with advanced non-squamous NSCLC who had progressed after

platinum-based chemotherapy and CPI therapy.[8][16]

Primary Endpoint: The primary endpoint was overall survival (OS).[8]

Outcome: In May 2023, it was announced that the trial did not meet its primary endpoint of

OS at the final analysis.[9]
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Studies in Other Malignancies
Sitravatinib has also been investigated in other cancers, including clear cell renal cell

carcinoma (ccRCC).[17][18] In a phase 1b study, it demonstrated promising clinical activity in

patients with ccRCC refractory to prior anti-angiogenesis therapy.[17] However, a phase 2 trial

in ccRCC patients who had progressed on ICI suggested that its activity is driven by inhibition

of a similar scope of RTKs as cabozantinib and lenvatinib, and it should not be further

developed for patients who have progressed on those agents.[19]

Conclusion
Sitravatinib (MGCD516) is a potent, oral multi-kinase inhibitor that targets key drivers of

oncogenesis and, critically, modulates the tumor microenvironment to be more immune-

permissive. Its discovery and preclinical development demonstrated a strong scientific rationale

for its use, particularly in combination with immune checkpoint inhibitors to overcome

resistance. While it showed modest activity as a monotherapy and encouraging signals in early

combination studies, the pivotal Phase 3 SAPPHIRE trial in NSCLC unfortunately did not meet

its primary endpoint. Despite this setback, the development of Sitravatinib has provided

valuable insights into the complex interplay between RTK signaling and anti-tumor immunity,

contributing significantly to the field of oncology drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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